4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate

Catalog No.
S15097223
CAS No.
62536-80-5
M.F
C18H14O5
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl ace...

CAS Number

62536-80-5

Product Name

4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate

IUPAC Name

[4-(7-methoxy-4-oxochromen-3-yl)phenyl] acetate

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H14O5/c1-11(19)23-13-5-3-12(4-6-13)16-10-22-17-9-14(21-2)7-8-15(17)18(16)20/h3-10H,1-2H3

InChI Key

DUGVSQDPSKOGIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC

4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate is a chemical compound classified as a chromen-4-one derivative. It features a unique structure characterized by a benzopyran moiety with methoxy and acetate functional groups, which contribute to its distinct chemical properties and biological activities. The molecular formula for this compound is C18H14O5, and its molecular weight is approximately 310.3 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly due to its antioxidant and antimicrobial properties, as well as its role in various synthetic pathways in organic chemistry .

The chemical reactivity of 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate primarily involves nucleophilic substitution and condensation reactions. One significant reaction includes the condensation of 7-methoxy-4-oxo-4H-chromen-3-yl)phenol with acetic anhydride, typically facilitated by a catalyst such as pyridine under reflux conditions. This reaction yields the acetate derivative through the formation of an ester bond . Additionally, the compound can participate in reactions involving electrophilic aromatic substitution due to the electron-donating methoxy group, enhancing its reactivity towards electrophiles.

4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has shown the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Activity: Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.
  • Anti-inflammatory Effects: The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.

These activities are attributed to its structural features, particularly the methoxy and acetate groups that influence its interaction with biological targets .

The synthesis of 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate can be achieved through several methods:

  • Conventional Synthesis: This involves the reaction of 7-methoxy-4-hydroxycoumarin with acetic anhydride in the presence of pyridine as a catalyst. The reaction is conducted under reflux conditions followed by purification through recrystallization from ethanol.
  • Industrial Production: For larger scale production, continuous flow reactors may be employed to enhance yield and control over reaction parameters. This method allows for more efficient processing and can incorporate environmentally friendly solvents and catalysts .

The applications of 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate are diverse:

  • Medicinal Chemistry: Its potential therapeutic properties make it a candidate for drug development targeting oxidative stress-related diseases and infections.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Dyes and Pigments: The compound's chromophoric characteristics allow it to be utilized in developing dyes and pigments for various industrial applications.

Interaction studies of 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate focus on its mechanism of action at the molecular level. Preliminary findings suggest that it may interact with specific enzymes involved in inflammation and cancer progression, modulating cellular signaling pathways associated with oxidative stress. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic applications.

Several compounds share structural similarities with 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate:

Compound NameCAS NumberKey Features
7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide62536-XContains a carboxamide group; potential anti-cancer properties.
2-(7-Methoxy-4-oxo-N-benzoyl)-chromene62536-YFeatures a benzoyl group; studied for anti-inflammatory effects.
5,7-Dihydroxychromone derivativesVariousKnown for strong antioxidant activities; different hydroxyl substitutions.

Uniqueness

The uniqueness of 4-(7-Methoxy-4-oxo-4H-benzopyran-3-y)phenyl acetate lies in its specific substitution pattern that imparts distinct biological activities and chemical reactivity compared to other similar compounds. The combination of methoxy and acetate groups enhances its solubility and interaction with biological targets, making it particularly valuable in research contexts.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Exact Mass

310.08412354 g/mol

Monoisotopic Mass

310.08412354 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-11-2024

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